molecular formula C11H10O2 B14698629 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one CAS No. 31374-56-8

1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14698629
CAS No.: 31374-56-8
M. Wt: 174.20 g/mol
InChI Key: UVQIXPRSSLHJSL-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is a synthetic compound of interest in medicinal chemistry and chemical biology research. It features a prop-2-en-1-one (chalcone) backbone fused with an oxirane (epoxide) functional group. This molecular architecture combines an alpha, beta-unsaturated ketone, a known Michael acceptor, with a highly reactive epoxide ring, making it a valuable building block for the synthesis of more complex molecules and a candidate for probing biological pathways . Compounds sharing this core structure are investigated for their potential bioactivities. Research on similar enone-based derivatives has demonstrated significant anti-inflammatory properties by inhibiting superoxide anion production and elastase release in activated human neutrophils, without exhibiting cytotoxicity . The broader class of chalcones and enones, to which this compound belongs, is extensively studied for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects . The presence of the epoxide group further enhances its utility as an electrophilic intermediate in synthetic organic chemistry, allowing researchers to create diverse chemical libraries for drug discovery and structure-activity relationship (SAR) studies. This product is provided as a high-purity material for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

31374-56-8

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-(oxiran-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C11H10O2/c12-10(11-8-13-11)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2

InChI Key

UVQIXPRSSLHJSL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxidation and the use of peracids can be scaled up for larger production. The choice of solvent, temperature control, and purification techniques are critical factors in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced, depending on the desired transformation. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding diol.

    Substitution Reactions: The phenyl group and the propenone moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity underlies its utility in various synthetic transformations and its potential biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Chalcone derivatives vary based on substituents on the aryl rings, which modulate electronic conjugation and reactivity:

  • Electron-withdrawing groups (EWGs): Chloro (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, ) increases electrophilicity at the α,β-unsaturated system, enhancing nucleophilic attack susceptibility.
  • Electron-donating groups (EDGs) : Hydroxyl (e.g., 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, ) promotes hydrogen bonding and resonance stabilization. In contrast, the epoxide’s oxygen may engage in weaker dipole interactions .
  • Amino groups: ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, ) increases basicity and solubility. The epoxide’s polarity may reduce logP compared to nonpolar substituents .

Data Table: Key Properties of Selected Chalcone Derivatives

Compound Name Substituents logP Biological Activity (IC50/Zone of Inhibition) Reactivity Notes References
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one 4-OH ~2.5 Antibacterial (S. aureus) High conjugation, s-cis conformation
((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one 4-NH2 ~3.0 Cytotoxic (T47D: 5.28 µg/mL) Enhanced solubility and activity
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one 4-Cl ~3.8 N/A Increased electrophilicity
(E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one 4-F, 3-CH3 ~3.2 Antimicrobial (15 mm vs. E. coli) Synergistic EWG effects
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one Oxiran-2-yl ~1.5* Hypothesized: Moderate cytotoxicity Epoxide ring strain, high polarity Inferred

*Estimated based on substituent contributions.

Q & A

Q. What are the common synthetic routes for 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone derivative and an aldehyde. For example:

  • A mixture of substituted acetophenone (e.g., 2,4-dihydroxyacetophenone) and benzaldehyde derivatives in ethanol, catalyzed by thionyl chloride (SOCl₂), yields α,β-unsaturated ketones .
  • Reaction conditions (solvent, temperature, and catalyst) are optimized to enhance yield and purity. Post-synthesis purification involves recrystallization from acetone or ethanol.
Example Reaction Conditions
Solvent: Ethanol
Catalyst: Thionyl chloride (0.05 mL per 1.1 g substrate)
Temperature: Room temperature
Yield: ~70–85% after recrystallization

Q. How is the compound characterized using spectroscopic techniques?

  • FT-IR and Raman spectroscopy identify functional groups (e.g., carbonyl C=O stretch at ~1650–1700 cm⁻¹) and π-system conjugation .
  • UV-Vis spectroscopy confirms electronic transitions in the α,β-unsaturated ketone system.
  • NMR (¹H/¹³C) resolves proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm) and substituent effects .
Key Spectral Data
C=O stretch (FT-IR): 1675 cm⁻¹
Vinyl protons (¹H NMR): δ 7.2–7.8 (multiplet)
Conjugation (UV-Vis): λ_max ~320 nm

Q. What crystallographic methods are used to determine its molecular structure?

  • Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • Data collection requires high-resolution crystals (e.g., grown via slow evaporation in chloroform/acetone).
  • ORTEP-3 visualizes anisotropic displacement ellipsoids and validates thermal parameters .

Advanced Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

  • B3LYP/6-311G method calculates molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces .
  • Key parameters:
  • Electrophilicity index (ω) : Predicts sites for nucleophilic attack.

  • Chemical hardness (η) : Indicates stability (higher η = lower reactivity).

    DFT Parameters for Analogous Compound
    HOMO-LUMO gap: 4.2 eV
    Electrophilicity (ω): 1.8 eV
    Chemical hardness (η): 2.1 eV
    • Exact exchange corrections (e.g., hybrid functionals) improve thermochemical accuracy .

Q. How are contradictions in crystallographic data resolved during refinement?

  • WinGX integrates SHELX, SIR, and other tools to cross-validate data .
  • Discrepancies (e.g., anomalous thermal parameters) are addressed by:
  • Re-examining data scaling and absorption corrections.
  • Testing alternative space groups or twin laws.
    • R-factor convergence (e.g., R₁ < 0.05) ensures reliability .

Q. What molecular docking strategies evaluate its antibacterial activity?

  • AutoDock/Vina simulates binding to bacterial targets (e.g., penicillin-binding proteins in Staphylococcus aureus).
  • Key steps:

Optimize ligand geometry using DFT.

Define active site residues (e.g., catalytic serine).

Score interactions (hydrogen bonds, van der Waals) .

Docking Results for Analogous Compound
Binding energy: −7.40 kcal/mol
Hydrogen bonds: 3 (carbonyl group to Ser485, Lys606)
Hydrophobic interactions: 2 (phenyl ring to Val586)

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